molecular formula C19H20ClN3O5S B11218908 N-(5-chloro-2,4-dimethoxyphenyl)-4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanamide

N-(5-chloro-2,4-dimethoxyphenyl)-4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanamide

Cat. No.: B11218908
M. Wt: 437.9 g/mol
InChI Key: IXZQJALAJKDUOK-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a unique hybrid structure, combining a substituted anilide moiety with a 1,2,4-benzothiadiazine 1,1-dioxide scaffold, a privileged structure known for its diverse biological activities. The presence of the benzothiadiazine dioxide group is particularly notable, as this core is found in compounds with a range of proprietary pharmacological properties. Researchers are exploring this compound for its potential as a key intermediate or a novel chemical entity in various screening libraries. Its primary research value lies in its use in high-throughput screening assays to investigate structure-activity relationships (SAR) and to identify potential modulators of various biological pathways. The exact mechanism of action and specific research applications are proprietary and require further experimental validation by qualified research personnel. This product is intended for use by trained professionals in a controlled laboratory setting. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H20ClN3O5S

Molecular Weight

437.9 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanamide

InChI

InChI=1S/C19H20ClN3O5S/c1-27-15-11-16(28-2)14(10-12(15)20)22-19(24)9-5-8-18-21-13-6-3-4-7-17(13)29(25,26)23-18/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

IXZQJALAJKDUOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CCCC2=NS(=O)(=O)C3=CC=CC=C3N2)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide (Compound 5)

  • Structure : Combines benzothiazole and 5-chlorobenzoxazole heterocycles via a butanamide linker.
  • Synthesis: Achieved in 76% yield using 4-chlorobutanoyl chloride as a coupling agent .
  • Key Differences : Replaces benzothiadiazine dioxide with benzothiazole/benzoxazole, altering electronic properties and hydrogen-bonding capacity.

(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides (5a-d)

  • Structure : Sulfamoylphenyl group tethered to a tetrahydrofuran-3-yl moiety via aliphatic chains (C4–C7).
  • Synthesis : Moderate yields (45–51% ) using acyl chlorides .
  • Key Differences : Lack benzothiadiazine dioxide; sulfamoyl and tetrahydrofuran groups enhance hydrophilicity.
  • Activity: Not explicitly reported, but sulfamoyl groups are common in enzyme inhibitors (e.g., carbonic anhydrase) .

2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

  • Structure : Shares the 5-chloro-2,4-dimethoxyphenyl group but substitutes benzothiadiazine with a brominated butanamide.
  • Physical Properties : Higher density (1.5 g/cm³ ) and boiling point (428.9°C ) compared to Compound X (data unavailable) .

N-(5-Chloro-2,4-dimethoxyphenyl)-3-oxobutanamide

  • Structure : Features a ketone at the butanamide’s 3-position.
  • Physical Properties : Lower molecular weight (271.7 g/mol ) and density (1.277 g/cm³ ) .

Structural and Functional Analysis

Table 2: Physical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
Compound X 437.9 N/A N/A
N-(Benzothiazol-2-yl)-butanamide (5) ~370 (estimated) N/A N/A
2-Bromo-N-(dimethoxyphenyl)butanamide 336.6 1.5 428.9
N-(Dimethoxyphenyl)-3-oxobutanamide 271.7 1.277 433.3

Q & A

Q. What are the optimal synthetic routes for N-(5-chloro-2,4-dimethoxyphenyl)-4-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)butanamide, and how can purity be ensured at each step?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with functionalization of the chlorinated dimethoxyphenyl group followed by coupling with the benzothiadiazine moiety. Key steps include:
  • Amide bond formation : Use coupling agents like EDC/HOBt or chloroacetyl chloride under inert atmospheres (e.g., nitrogen) to minimize side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while temperature control (20–80°C) prevents decomposition .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/DMF mixtures) improves purity. Reaction progress is monitored via TLC (Rf tracking) or HPLC .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify proton environments and carbon frameworks, with attention to deshielded protons near electron-withdrawing groups (e.g., sulfonyl, chloro) .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and fragmentation patterns .
  • Elemental analysis : Validates C, H, N, S, and Cl content within ±0.4% deviation .

Q. How can researchers evaluate the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :
  • Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media, with dynamic light scattering (DLS) to detect aggregation .
  • Stability studies : Incubate at 37°C in buffer (pH 7.4) and analyze degradation products via LC-MS over 24–72 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and structural analogs?

  • Methodological Answer : Comparative analysis of analogs (e.g., chlorinated vs. fluorinated phenyl groups) using:
  • SAR studies : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OMe) with activity trends .
  • Enzyme inhibition assays : Test against targets like lipoxygenase or kinases to identify selectivity drivers. For example, chloro-substituted analogs show enhanced binding to hydrophobic enzyme pockets .
  • Data normalization : Use positive controls (e.g., known inhibitors) and adjust for batch-to-batch variability in compound purity .

Q. How can computational modeling predict binding modes to biological targets?

  • Methodological Answer :
  • Molecular docking : Employ software like AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases). Focus on key residues forming hydrogen bonds with the sulfonyl or amide groups .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic studies : Monitor reactions (e.g., with thiols or amines) via 1H^1 \text{H}-NMR or UV-Vis spectroscopy to determine rate constants and transition states .
  • DFT calculations : Analyze electron density maps (e.g., using Gaussian 16) to identify reactive sites, such as the electrophilic benzothiadiazine sulfur .

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